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Abstract

AT-121 is a novel chemical entity engineered to address the pressing need for potent
analgesics devoid of the severe adverse effects and addiction potential associated with
traditional opioids. This document provides a comprehensive technical overview of AT-121, a
bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin/orphanin
FQ peptide receptor (NOP). By activating NOP, AT-121 is designed to counteract the
undesirable effects of MOR activation, such as respiratory depression and euphoria, while
maintaining or even enhancing analgesic efficacy.[1][2][3] Preclinical studies in non-human
primates have demonstrated that AT-121 exhibits potent, morphine-like analgesic effects at
doses significantly lower than morphine, without inducing respiratory depression, abuse liability,
or physical dependence.[1][4][5][6] This whitepaper consolidates the available quantitative
data, details the experimental protocols from key preclinical studies, and provides visualizations
of the compound's signaling pathway and experimental evaluation workflow.

Introduction

The opioid crisis has underscored the urgent need for safer and non-addictive pain
management therapies.[3] Conventional opioids, such as morphine and oxycodone, primarily
act as agonists at the mu-opioid receptor (MOR), which is a key mediator of both analgesia and
the rewarding effects that lead to addiction.[1][2] Furthermore, MOR activation is linked to life-
threatening respiratory depression. The scientific community has been exploring novel
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strategies to dissociate the analgesic properties of opioids from their detrimental side effects.[2]

[5]

One of the most promising approaches is the development of bifunctional or multi-target
ligands. AT-121 emerged from this strategy, designed as a single molecule that acts as a
partial agonist at both the MOR and the nociceptin/orphanin FQ peptide (NOP) receptor.[4][7]
The NOP receptor system is known to modulate the MOR system; its activation can attenuate
the rewarding effects of MOR agonists and does not produce respiratory depression.[4][7] AT-
121 was developed to achieve a balanced activation of both receptors, aiming to provide robust
pain relief while mitigating the typical opioid side effects.[2][6] Preclinical data, primarily from
studies in rhesus monkeys, suggest that AT-121 is approximately 100 times more potent than
morphine as an analgesic and lacks the abuse potential and respiratory effects of conventional
opioids.[1][4][5]

Quantitative Data

The following tables summarize the key quantitative data for AT-121 from in vitro and in vivo
preclinical studies.

Table 1. Receptor Binding Affinities and Functional Activities of AT-121

Receptor Parameter Value (nM)

Nociceptin/Orphanin FQ

_ Ki 3.67[8][9]
Peptide (NOP)
Mu-Opioid Receptor (MOR) Ki 16.49[8][9]
Nociceptin/Orphanin FQ

_ EC50 ([35S]GTPYS) 34.7 - 35[4][9]
Peptide (NOP)
Mu-Opioid Receptor (MOR) EC50 ([35S]GTPyYS) 19.6 - 20[4][9]
Delta-Opioid Receptor (DOR) Ki >100[4]
Kappa-Opioid Receptor (KOR)  Ki >100[4]

Table 2: In Vivo Efficacy and Side Effect Profile of AT-121 in Non-Human Primates
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Parameter AT-121 Morphine
Analgesic Potency
Antinociceptive Effect (Tail- ~100-fold more potent than
withdrawal) morphine[1][4]
o ) Dose-dependent inhibition
Capsaicin-induced Allodynia -
(0.003-0.03 mg/kg, s.c.)[4][9]
Side Effect Profile
_ _ Not observed at 10x analgesic
Respiratory Depression Observed
dose[4]
) Not observed at 10x analgesic
Cardiovascular Effects -
dose[4]
Abuse Potential (Self- Lacked reinforcing effects (0.3- ] ]
o ) o Reinforcing
administration) 10 pg/kg/injection)[9]
Opioid-induced Hyperalgesia Less than morphine[4] Observed
Physical Dependence Less than morphine[4] Observed
Did not induce hyperalgesia, a
Tolerance marker of tolerance (0.01 or Observed

0.03 mg/kg)[9]

Itch/Scratching

Did not increase scratching

activity[9]

Experimental Protocols
In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional efficacy of AT-121 at human opioid

receptors.

Methodology:

o Receptor Binding Assays:
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o Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human NOP,
MOR, DOR, and KOR were used.

o Competitive binding assays were performed using radioligands specific to each receptor.

o The inhibition constant (Ki) was calculated to determine the binding affinity of AT-121.

e [35S]GTPyYS Functional Assays:

o The agonist activity of AT-121 was determined by measuring its ability to stimulate the
binding of [35S]GTPyS to G-proteins coupled to the NOP and MOR receptors in the same
CHO cell membrane preparations.[4]

o Concentration-response curves were generated to calculate the EC50 (half-maximal
effective concentration) and the maximal effect (Emax) relative to full agonists (N/OFQ for
NOP and DAMGO for MOR).[4]

In Vivo Analgesic Efficacy Assays in Non-Human
Primates (Rhesus Monkeys)

Objective: To assess the antinociceptive and antiallodynic effects of AT-121.
Methodology:
o Warm Water Tail-Withdrawal Assay (Acute Nociception):

o Monkeys were seated in primate restraint chairs.[4]

o The lower part of their shaved tails was immersed in a thermal flask containing water
maintained at a noxious temperature (e.g., 50°C).[4][8]

o The latency to tail withdrawal was measured as an indicator of nociception.

o AT-121 was administered systemically (subcutaneously) at various doses, and the effect
on tail-withdrawal latency was compared to baseline and vehicle controls.[8]

¢ Capsaicin-Induced Allodynia Model:
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o Capsaicin was injected intradermally to induce a state of heightened pain sensitivity
(allodynia).

o The response to a normally non-painful thermal stimulus (e.g., 46°C water) was
measured.[4]

o AT-121 was administered systemically to evaluate its ability to reverse the capsaicin-
induced thermal allodynia in a dose-dependent manner.[4]

In Vivo Side Effect Profile Assays in Non-Human
Primates

Objective: To evaluate the abuse potential, respiratory effects, and other common opioid-
related side effects of AT-121.

Methodology:
e Drug Self-Administration Assay (Abuse Potential):

o Monkeys were trained to self-administer drugs by pressing a lever to receive an
intravenous infusion.

o The reinforcing effects of AT-121 were compared to a known drug of abuse (e.g.,
oxycodone) and saline. AT-121 was also tested for its ability to reduce the self-
administration of oxycodone.[4]

o Respiratory and Cardiovascular Monitoring:

o Respiratory rate, oxygen saturation, and heart rate were monitored in conscious monkeys
following the administration of AT-121 at doses up to 10 times the effective analgesic
dose.[4]

» Assessment of Physical Dependence and Tolerance:

o Monkeys received repeated administrations of AT-121 or morphine.
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o Signs of withdrawal (indicative of physical dependence) were observed following abrupt
cessation of the drug or administration of an opioid antagonist.

o The development of tolerance was assessed by measuring the analgesic response over
time to determine if higher doses were required to produce the same effect. AT-121 was
found to produce less tolerance than morphine.[4]
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Caption: Signaling pathway of AT-121 as a bifunctional MOR/NOP agonist.
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Experimental Workflow for Preclinical Evaluation of AT-
121
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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